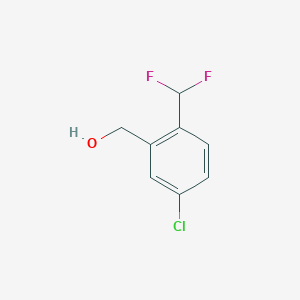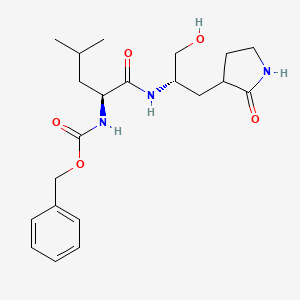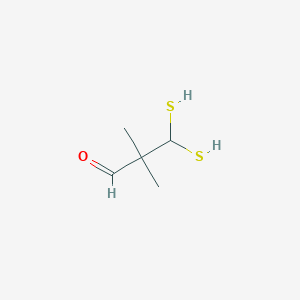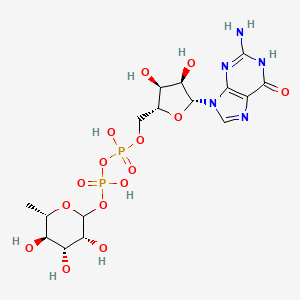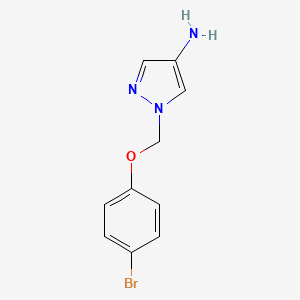
N-ethylethanamine;hafnium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylethanamine;hafnium(4+):
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-ethylethanamine typically involves the reaction of ethylamine with ethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H5NH2+C2H4→C4H11N
For the synthesis of hafnium(4+) compounds, hafnium metal is often reacted with halogens or other reactive agents. For example, hafnium tetrachloride (HfCl4) can be prepared by reacting hafnium metal with chlorine gas at elevated temperatures:
Hf+2Cl2→HfCl4
Industrial Production Methods
Industrial production of N-ethylethanamine involves large-scale chemical reactors where ethylamine and ethylene are combined under specific conditions. The production of hafnium(4+) compounds, such as hafnium tetrachloride, is typically carried out in specialized facilities equipped to handle high-temperature reactions and the safe handling of reactive gases.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: N-ethylethanamine can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Hafnium(4+) compounds, such as hafnium tetrachloride, can undergo:
Hydrolysis: Reacting with water to form hafnium oxide (HfO2).
Reduction: Reducing agents can convert hafnium(4+) to lower oxidation states.
Complexation: Forming complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are employed.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine;hafnium(4+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical reactions.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of high-performance materials, including coatings and catalysts.
Wirkmechanismus
The mechanism of action of N-ethylethanamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Hafnium(4+) compounds, on the other hand, can interact with other metal ions and ligands, forming stable complexes that are useful in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: Similar to N-ethylethanamine but without the hafnium component.
Hafnium tetrachloride: A common hafnium(4+) compound used in various chemical reactions.
Zirconium(4+) compounds: Chemically similar to hafnium(4+) compounds due to their similar ionic radii.
Uniqueness
N-ethylethanamine;hafnium(4+) is unique due to the combination of an organic amine with a transition metal ion. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H44HfN4+4 |
|---|---|
Molekulargewicht |
471.0 g/mol |
IUPAC-Name |
N-ethylethanamine;hafnium(4+) |
InChI |
InChI=1S/4C4H11N.Hf/c4*1-3-5-4-2;/h4*5H,3-4H2,1-2H3;/q;;;;+4 |
InChI-Schlüssel |
NHLIXAMZDJCBIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.CCNCC.CCNCC.CCNCC.[Hf+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



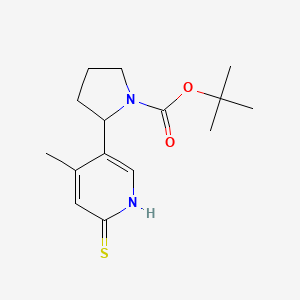
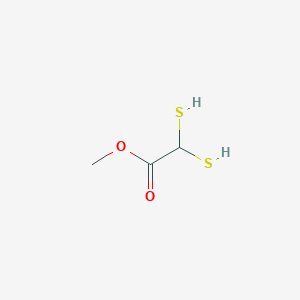
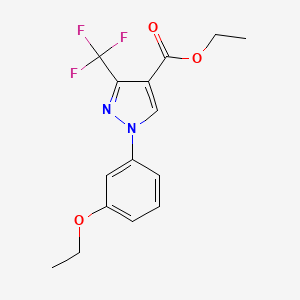

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)


